Di(2-pyridyl) ketone thiosemicarbazone
Description
Properties
IUPAC Name |
(dipyridin-2-ylmethylideneamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYASWWOZAMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474968 | |
| Record name | di-2-pyridylketone thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6839-91-4 | |
| Record name | di-2-pyridylketone thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di(2-pyridyl) ketone thiosemicarbazone typically involves the reaction of di(2-pyridyl) ketone with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Di(2-pyridyl) ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines .
Scientific Research Applications
Efficacy Against Specific Cancer Types
- Lung Cancer : Novel second-generation DpT analogues have shown potent activity against lung cancer xenografts in vivo, with improved safety profiles compared to earlier compounds .
- Pancreatic Cancer : DpT has been highlighted for its superior efficacy against pancreatic cancer cells compared to traditional treatments like gemcitabine, which has limited success rates .
- Breast Cancer : The cytotoxicity of DpT derivatives has been evaluated in various breast cancer cell lines, revealing promising results that warrant further clinical exploration .
In Vivo Studies
A study conducted on Wistar rats demonstrated the pharmacokinetic properties of DpT compounds, highlighting their metabolism and disposition. The findings indicated that certain derivatives have a longer half-life and lower toxicity compared to their predecessors .
Cell Line Studies
Research involving human cancer cell lines (MCF-7 for breast cancer, HL-60 for leukemia) showed that DpT compounds effectively inhibit cell proliferation and induce apoptosis through various pathways including the inhibition of hypoxia-inducible factor-1α and vascular endothelial growth factor production .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of di(2-pyridyl) ketone thiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, by chelating the enzyme-dependent ferrous ion. This inhibition disrupts DNA synthesis in tumor cells, leading to cell death. Additionally, the compound can generate cytotoxic reactive oxygen species (ROS) that further contribute to its anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Spectrophotometric Comparison
Table 2: Anticancer Activity of this compound Derivatives
Pharmacokinetic and Toxicological Profiles
- First-Generation (Dp44mT) : Demonstrates potent antitumor activity but induces cardiotoxicity at high doses (>10 mg/kg) .
- Second-Generation (DpC) : Retains efficacy (tumor weight reduction to 47% of controls) with minimal toxicity, attributed to optimized lipophilicity and metabolic stability .
- Copper Complexes : Exhibit enhanced tumor targeting when conjugated with human serum albumin (HSA), as seen in HSA-indomethacin-C4 complexes .
Electrochemical and Metal Chelation Properties
This compound forms stable Fe(III) and Cu(II) complexes with redox activity critical for anticancer effects:
Biological Activity
Di(2-pyridyl) ketone thiosemicarbazone (DpT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in cancer therapy. This compound belongs to a class of thiosemicarbazones known for their ability to chelate metals and exhibit anticancer properties. The biological activity of DpT and its derivatives has been extensively studied, revealing mechanisms that target various cellular pathways involved in tumor progression.
Anticancer Mechanisms
- Apoptosis Induction : DpT compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. They achieve this through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, leading to cell death.
- Autophagy Modulation : Research indicates that Dp44mT, a derivative of DpT, enhances autophagosome formation while inhibiting autophagosome degradation, which contributes to its cytotoxic effects against tumor cells . This dual action can overcome cancer cell resistance mechanisms.
- Metal Chelation : The ability of DpT to chelate metals such as iron plays a crucial role in its anticancer activity. By sequestering iron, these compounds disrupt cellular iron homeostasis, which is vital for cancer cell proliferation .
- Targeting Drug Resistance : DpT compounds have been noted for their ability to overcome multidrug resistance (MDR) mechanisms in cancer cells by targeting lysosomal P-glycoprotein (Pgp), thus enhancing drug accumulation within the cells .
Table 1: Summary of Biological Activities of Di(2-pyridyl) Ketone Thiosemicarbazones
Specific Findings
- Dp44mT was found to selectively inhibit various human tumor xenografts in nude mice, showing significant anti-tumor efficacy with minimal cardiotoxicity at therapeutic doses .
- DpC , another derivative, demonstrated superior anti-proliferative activity compared to standard chemotherapeutics like gemcitabine in pancreatic cancer models .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of these compounds have been evaluated through studies involving Wistar rats. For instance, Dp44mT exhibited a half-life (T1/2) of 1.7 hours, indicating rapid metabolism and elimination . However, chronic administration at high doses has been associated with cardiac fibrosis, highlighting the need for careful dose optimization in clinical applications.
Table 2: Pharmacokinetic Properties of Selected Thiosemicarbazones
| Compound Name | Half-Life (h) | Administration Route | Observed Toxicity |
|---|---|---|---|
| Dp44mT | 1.7 | Intravenous | Cardiac fibrosis at high doses |
| DpC | TBD | Oral and intravenous | Minimal toxicity observed |
Q & A
Q. How do structural modifications (e.g., substituents on the thiosemicarbazone backbone) affect the potency and selectivity of DpT analogues?
- Lipophilicity : Addition of cyclohexyl (DpC) or methyl (Dp44mT) groups enhances membrane permeability and intracellular iron depletion, improving antitumor efficacy .
- Charge neutrality : Neutral ligands at physiological pH (e.g., Dp44mT) access intracellular iron pools more effectively than charged analogues, reducing off-target toxicity .
- Steric effects : Bulky substituents on the N4-position of the thiosemicarbazone can hinder metal coordination, altering redox potentials and biological activity .
Q. What mechanisms underlie the synergistic effects of DpT-Cu(II) complexes with chemotherapeutics like cisplatin or gemcitabine?
- DNA damage amplification : Cu-DpT complexes generate hydroxyl radicals that synergize with cisplatin’s DNA crosslinking, overwhelming repair mechanisms .
- RR inhibition : DpT-Cu(II) depletes deoxyribonucleotide pools, sensitizing cells to gemcitabine (a nucleoside analogue) .
- EPR studies : Confirm monomeric Cu-DpT species as the bioactive form in solution, which enhances tumor penetration compared to dimeric forms .
Q. Why do second-generation DpT ligands (e.g., DpC, Dp4e4mT) show reduced cardiotoxicity compared to first-generation agents like Dp44mT?
- Pharmacokinetic optimization : Oral bioavailability and lower plasma protein binding in DpC reduce accumulation in cardiac tissue .
- Redox tuning : Adjusted Fe-binding constants in Dp4e4mT minimize off-target iron depletion in cardiomyocytes, preventing ROS-mediated cardiotoxicity .
Q. How do spectroscopic and computational methods elucidate the solution behavior of DpT-metal complexes?
- UV-Vis/EPR : Monitor ligand-to-metal charge transfer and redox states (e.g., Fe, Cu) in physiological conditions .
- DFT calculations : Predict stability constants and redox potentials, correlating with experimental antiproliferative data .
- NMR titration : Quantify protonation states and metal-binding stoichiometry at varying pH levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
